molecular formula C13H19ClN2O2 B3075632 (S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride CAS No. 1033245-45-2

(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Cat. No. B3075632
M. Wt: 270.75
InChI Key: AEFMEOUFLZOLHQ-YDALLXLXSA-N
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Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Molecular Structure Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The reaction proceeds through the intermediate formation of hetaryl isocyanates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .

Scientific Research Applications

Cholinesterase Inhibition

(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride and its derivatives have been researched for their potential as cholinesterase inhibitors. A study by Pizova et al. (2017) investigated a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compounds exhibited moderate inhibitory effects against AChE and comparable anti-BChE activity to rivastigmine, a known cholinesterase inhibitor (Pizova et al., 2017).

Synthesis of Anticancer Drug Intermediates

The compound has been used in the synthesis of intermediates for anticancer drugs. Zhang et al. (2018) developed a high yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate in small molecule anticancer drugs (Zhang et al., 2018).

Antitumor Properties

A study by Massa et al. (1990) described the synthesis of alkyl [5-(1H-pyrrol-1-ylmethyl)-1H-benzimidazol-2-yl]carbamates, related to oncodazole, indicating potential antifungal, antitumor, and anthelmintic properties (Massa et al., 1990).

Organocatalysis in Asymmetric Reactions

The carbamate ester derivatives of pyrrolidine have been synthesized and applied as organocatalysts in asymmetric Michael addition reactions. A study by Mondal and Bhowmick (2018) found that these esters provided high yields and selectivities in such reactions (Mondal & Bhowmick, 2018).

Noradrenaline Reuptake Inhibition

Derivatives of pyrrolidin-3-amine, including carbamates, have been explored as noradrenaline reuptake inhibitors (NRIs). Fish et al. (2008) identified specific carbamates with potent NRI activity and good central nervous system penetration (Fish et al., 2008).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Heteroatomic saturated ring systems allow a greater chance of generating structural diversity . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

benzyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFMEOUFLZOLHQ-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CNC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919797
Record name Benzyl hydrogen [(pyrrolidin-2-yl)methyl]carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

CAS RN

913614-65-0
Record name Benzyl hydrogen [(pyrrolidin-2-yl)methyl]carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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